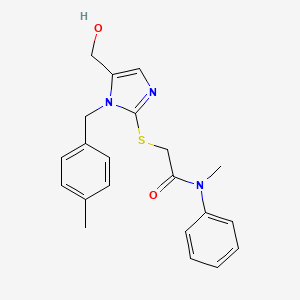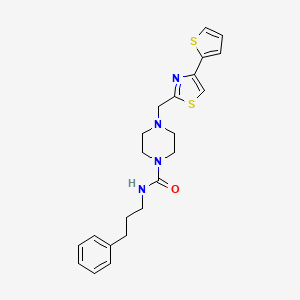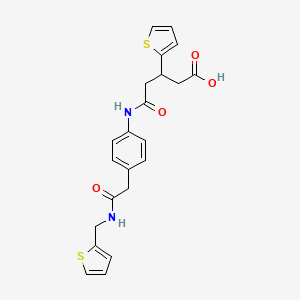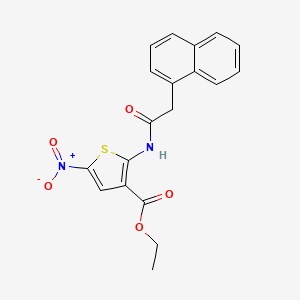
3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine and pyrazole derivatives has been extensively studied. For example, a method for the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of “3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine” can be analyzed using various spectroscopic techniques, such as IR, 1H NMR, and 13C NMR . Theoretical studies can also provide insights into the molecular geometry and vibrational spectra of similar compounds .Chemical Reactions Analysis
The chemical reactions of pyridine derivatives have been explored in various studies. For instance, electrochemical studies have contributed to understanding the redox reaction mechanisms of hydrogenated pyridine derivatives . Photochemical reactions of certain carbenes with pyridine have also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine” can be inferred from similar compounds. For instance, pyridine is a colorless liquid and is highly flammable . It is also known to cause skin and eye irritation .Aplicaciones Científicas De Investigación
Proton Transfer and Luminescence Properties :
- 2-(1H-pyrazol-5-yl)pyridine derivatives, including closely related compounds, exhibit three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are demonstrated by dual luminescence and kinetic coupling of fluorescence bands, which is relevant for applications in photophysics and photochemistry (Vetokhina et al., 2012).
Corrosion Inhibition :
- Pyridine–pyrazole compounds, including structures similar to the target compound, have been investigated for their role in corrosion inhibition of steel in acidic environments. Their efficiency as inhibitors increases with concentration, acting primarily as cathodic inhibitors and showing significant reduction in corrosion rates (Bouklah et al., 2005).
Theoretical Investigations on Inhibition Mechanisms :
- Theoretical studies on nitrogen-heterocyclic compounds related to the target compound reveal their adsorption mechanism on steel surfaces, with inhibition efficiency linked to molecular structure and the energy levels of molecular orbitals (Ma et al., 2006).
Metal Extraction and Coordination Chemistry :
- Synthesized pyridine-based ligands, including pyrazole-pyridine derivatives, have been used for the extraction of nickel(II) and copper(II) ions, demonstrating their potential in coordination chemistry and metal ion extraction applications (Pearce et al., 2019).
Organic Light-Emitting Diodes (OLEDs) :
- Compounds incorporating 3-(1H-pyrazol-1-yl)pyridine units have been used in the development of bipolar host materials for phosphorescent organic light-emitting diodes, showing significant potential in improving OLED efficiency and performance (Li et al., 2016).
Antioxidant, Antitumor, and Antimicrobial Activities :
- New heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, similar to the target compound, have demonstrated antioxidant, antitumor, and antimicrobial activities. These activities are crucial in pharmaceutical research and development (Kaddouri et al., 2020).
Photophysical Investigation and Chemosensor Applications :
- Pyrazoline derivatives, structurally related to the target compound, have been synthesized and investigated for their photophysical properties. They have potential applications as fluorescent chemosensors for metal ion detection (Asiri et al., 2020).
Propiedades
IUPAC Name |
3-[5-(dimethoxymethyl)-1H-pyrazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-11(16-2)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-7,11H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQYFGBTGPYTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=NN1)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Dimethoxymethyl)-1H-pyrazol-5-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate](/img/structure/B2430137.png)

![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2430142.png)
![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/no-structure.png)
![Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2430146.png)
![4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2430147.png)
![N-[(2-Propan-2-yloxypyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2430148.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2430150.png)